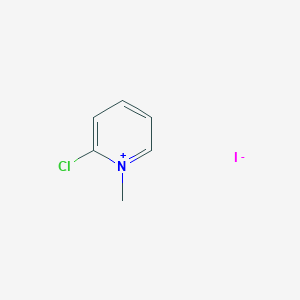

2-Chloro-1-methylpyridinium iodide

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

2-chloro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFPKTQEQNICFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Cl.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022260 | |

| Record name | 2-Chloro-1-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless or pale yellow solid; [Merck Index] Yellow hygroscopic powder; [Acros Organics MSDS] | |

| Record name | 2-Chloro-1-methylpyridinium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19577 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14338-32-0 | |

| Record name | 2-Chloro-1-methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14338-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014338320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14338-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=200739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-METHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLQ88NYZ68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mukaiyama Reagent: A Technical Guide to the Mechanism of 2-Chloro-1-methylpyridinium Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-methylpyridinium iodide (CMPI), commonly known as the Mukaiyama reagent, is a highly efficient and versatile condensing agent widely employed in modern organic synthesis.[1][2][3] Developed by Teruaki Mukaiyama in the 1970s, this reagent facilitates the formation of esters, amides, lactones, and β-lactams from carboxylic acids under remarkably mild conditions.[4][5] Its primary advantage lies in the activation of carboxylic acids, converting them into highly reactive intermediates susceptible to nucleophilic attack. This guide provides an in-depth exploration of the core mechanism of CMPI, detailed experimental protocols for its key applications, quantitative data on its performance, and graphical representations of the reaction pathways.

Core Mechanism of Action: Carboxylic Acid Activation

The fundamental role of this compound is to activate a carboxylic acid, transforming the poor leaving group (hydroxide) into a highly effective one. This activation process proceeds through a well-established pathway, which is central to all its applications.

The reaction is initiated by the deprotonation of a carboxylic acid (R-COOH) by a mild base, typically a tertiary amine like triethylamine (Et₃N) or a hindered pyridine such as 2,6-lutidine, to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electron-deficient C2 position of the 2-chloro-1-methylpyridinium salt. This nucleophilic aromatic substitution displaces the chloride ion to form the key active intermediate: a 2-acyloxy-1-methylpyridinium salt .[6][7]

This pyridinium salt is highly activated toward nucleophilic attack at the carbonyl carbon. The subsequent reaction with a nucleophile, such as an alcohol (R'-OH) for esterification or an amine (R'-NH₂) for amidation, proceeds efficiently. The nucleophile attacks the activated carbonyl, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the desired ester or amide and the stable, neutral by-product, 1-methyl-2-pyridone .[6] The reaction stoichiometrically requires at least two equivalents of base to deprotonate the initial carboxylic acid and to neutralize the hydrogen iodide (HI) and hydrogen chloride (HCl) generated during the process.[7]

The overall signaling pathway for this activation and subsequent esterification is depicted below.

Applications in Synthesis

Esterification

The Mukaiyama esterification is a reliable method for forming esters, particularly for sterically hindered carboxylic acids or alcohols where traditional Fischer esterification may fail. The reaction proceeds smoothly under neutral or mildly basic conditions, preserving sensitive functional groups.[8]

Table 1: Examples of Mukaiyama Esterification

| Carboxylic Acid | Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Phenylbenzoic Acid | Isopropanol | 2,6-Lutidine | DMC | 60 | 16 | 80-83[9] |

| Benzoic Acid | tert-Butanol | Triethylamine | CH₂Cl₂ | Reflux | 6 | 92 |

| N-Boc-glycine | Geraniol | Triethylamine | CH₂Cl₂ | RT | 5 | 88[6] |

| Pivalic Acid | Benzyl Alcohol | Triethylamine | CH₂Cl₂ | Reflux | 12 | 85 |

Note: Yields are illustrative and can vary based on specific substrate and reaction scale.

Macrolactonization

The reagent is exceptionally effective for intramolecular esterification, or macrolactonization, a critical step in the synthesis of many complex natural products like macrolide antibiotics.[6] The reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. CMPI has shown high selectivity and yield for forming small (≤ 7-membered) and large (≥ 13-membered) lactone rings.[7]

Table 2: Examples of CMPI-Mediated Macrolactonization

| ω-Hydroxycarboxylic Acid | Ring Size | Base | Solvent | Temp. | Yield (%) |

|---|---|---|---|---|---|

| 15-Hydroxypentadecanoic acid | 16 | Triethylamine | CH₂Cl₂ | Reflux | 92[6] |

| 11-Hydroxyundecanoic acid | 12 | Triethylamine | CH₂Cl₂ | Reflux | 87[6] |

| 7-Hydroxyheptanoic acid | 8 | Triethylamine | Dichloroethane | Reflux | 75[6] |

| Seco-acid of Macrosphelide A | 16 | Triethylamine | CH₂Cl₂ / MeCN | RT | 40[10] |

Amide Formation and Peptide Coupling

CMPI is also a potent coupling reagent for the synthesis of amides, including the formation of peptide bonds. A significant advantage in peptide synthesis is that the activation and coupling proceed with a low degree of racemization, preserving the stereochemical integrity of the amino acids.[11]

Table 3: Example of CMPI-Mediated Peptide Coupling

| Carboxylic Acid | Amine Component | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

|---|

| Boc-Pro-OH | H-Phe-OMe·HCl | Triethylamine | CH₂Cl₂ | 5-10 | 3 | Boc-Pro-Phe-OMe | 91[11] |

Detailed Experimental Protocols

Protocol: Peptide Coupling (Synthesis of Boc-Pro-Phe-OMe)

This protocol provides a representative example of amide bond formation using the Mukaiyama reagent.[11]

Materials:

-

Boc-Pro-OH (1.65 g, 7.65 mmol)

-

H-Phe-OMe·HCl (1.50 g, 6.95 mmol)

-

This compound (CMPI) (1.95 g, 7.65 mmol)

-

Triethylamine (3.40 mL, 24.3 mmol)

-

Dichloromethane (DCM), anhydrous (30 mL)

-

Ethyl acetate

-

10% aqueous citric acid

-

5% aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of H-Phe-OMe·HCl (1.50 g) in dichloromethane (30 mL) at room temperature, add Boc-Pro-OH (1.65 g) and this compound (1.95 g).

-

Cool the reaction mixture to 5-10 °C using an ice bath.

-

Add triethylamine (3.40 mL) dropwise over 3 minutes, maintaining the temperature between 5 and 10 °C.

-

Stir the reaction mixture for 3 hours at this temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 10% citric acid (3 x 30 mL), 5% sodium bicarbonate solution (3 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (Hexane:EtOAc = 2:1) to give the dipeptide Boc-Pro-Phe-OMe (2.37 g, 91% yield) as a slightly yellowish solid.[11]

General Protocol: Macrolactonization

-

A solution of the ω-hydroxycarboxylic acid in a suitable solvent (e.g., CH₂Cl₂ or acetonitrile) is prepared.

-

A separate solution of the Mukaiyama reagent (1.5-2.0 equiv.) and triethylamine (4-5 equiv.) in a large volume of the same solvent is brought to reflux.

-

The solution of the ω-hydroxycarboxylic acid is added very slowly (e.g., over 6-10 hours) via syringe pump to the refluxing reagent solution to maintain high dilution.

-

After the addition is complete, the reaction is refluxed for an additional 1-2 hours.

-

The mixture is cooled, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the macrolactone.

Workflow and Logical Relationships

The following diagram illustrates a typical laboratory workflow for a condensation reaction utilizing the Mukaiyama reagent.

Conclusion

This compound remains a cornerstone reagent in synthetic chemistry for its ability to mediate condensation reactions under mild, neutral conditions. Its mechanism, centered on the formation of a highly reactive 2-acyloxy-1-methylpyridinium salt, provides a powerful tool for the synthesis of esters, amides, and macrocycles, often with high yields and excellent functional group tolerance. The low propensity for racemization in peptide coupling further cements its importance in the synthesis of stereochemically sensitive molecules. The protocols and data presented herein underscore its reliability and broad applicability for researchers in drug discovery and natural product synthesis.

References

- 1. Mukaiyama reagent - Enamine [enamine.net]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound | 14338-32-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

- 8. researchgate.net [researchgate.net]

- 9. Continuous Flow Inter- and Intramolecular Macrolactonization under High Dilution Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-methylpyridinium Iodide (Mukaiyama's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-methylpyridinium iodide (CMPI), commonly known as the Mukaiyama reagent, is a highly efficient condensing agent pivotal in modern organic synthesis. Its utility in the formation of esters, amides, lactones, and peptides under mild conditions has made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, a summary of reaction conditions and yields, and its key physicochemical properties. Furthermore, this document illustrates the reaction mechanism and a general experimental workflow through detailed diagrams to facilitate a deeper understanding and practical application of this important reagent.

Introduction

First introduced in the 1970s, 2-halo-N-alkylpyridinium salts, particularly this compound, have become established as versatile reagents for condensation reactions.[1] CMPI is a pale yellow, crystalline solid that is stable at room temperature and soluble in many organic solvents.[2] Its primary function is the activation of carboxylic acids, facilitating nucleophilic attack by alcohols or amines to form esters and amides, respectively. The reactions are typically conducted under weakly alkaline conditions, which makes the reagent compatible with a wide range of functional groups.[3] The simplicity of the reaction conditions and the ease of post-reaction work-up are significant advantages of using CMPI.[3]

Synthesis of this compound

The synthesis of this compound is a straightforward SN2 reaction involving the methylation of the nitrogen atom in 2-chloropyridine using methyl iodide.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Quantitative Data on Synthesis

While a widely cited and utilized reagent, detailed comparative studies on the synthesis of this compound under varying conditions are not extensively tabulated in single sources. However, the following table summarizes typical conditions and expected outcomes based on available literature.

| Starting Material (1) | Starting Material (2) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Methyl Iodide | Acetone (hot) | Room Temperature | 3 | High (not specified) | [3] |

| 2-Chloropyridine | Methyl Iodide | Not specified | Not specified | Not specified | Not specified | [4] |

Note: The synthesis is generally considered high-yielding, and as such, detailed optimization studies are not frequently published. The procedure is robust and provides the desired product in good purity after simple work-up.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClIN | [5] |

| Molecular Weight | 255.48 g/mol | [4] |

| Appearance | Nearly colorless to pale yellow crystalline solid | [4][6] |

| Melting Point | 200-207 °C (decomposes) | [4] |

| Solubility | Soluble in methanol (50 mg/mL). Insoluble in water. | [7] |

| CAS Number | 14338-32-0 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is based on a general and widely accepted method for the preparation of the Mukaiyama reagent.

Materials:

-

2-Chloropyridine

-

Methyl iodide

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional, for initial dissolution)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 2-chloropyridine (1 equivalent) in hot acetone.

-

To the stirred solution, add an excess of methyl iodide.

-

Continue stirring the reaction mixture at room temperature for 3 hours. A precipitate will form as the reaction progresses.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

General Protocol for Esterification using this compound

This protocol provides a general workflow for the application of the synthesized reagent in a typical esterification reaction.

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound

-

Triethylamine or another suitable base

-

Dichloromethane or other suitable anhydrous solvent

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the carboxylic acid and alcohol in an anhydrous solvent (e.g., dichloromethane), add this compound (1.1 - 1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a base, such as triethylamine (2.0 - 2.5 equivalents), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid (e.g., 1M HCl) to remove the base and pyridine byproducts, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

-

The crude product can be purified by column chromatography, distillation, or recrystallization.

Reaction Mechanism and Experimental Workflow Visualization

Proposed Mechanism of Esterification

The mechanism of esterification using this compound involves the activation of the carboxylic acid.

Caption: Proposed mechanism for esterification mediated by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent application of this compound.

Caption: A generalized workflow from the synthesis of CMPI to its application in esterification.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its preparation from readily available starting materials is straightforward and efficient. The mild reaction conditions required for its application in condensation reactions make it suitable for complex molecular synthesis where sensitive functional groups must be preserved. This guide provides the essential technical information for researchers and professionals to effectively synthesize and utilize this important reagent in their work.

References

- 1. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Mukaiyama Reagent [drugfuture.com]

- 5. This compound | 14338-32-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | C6H7ClIN | CID 167069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Mukaiyama Reagent: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide (CMPI), stands as a cornerstone in modern organic synthesis, renowned for its efficacy as a condensing agent. Introduced by Teruaki Mukaiyama in the mid-1970s, this reagent has found widespread application in the formation of esters, amides, lactones, and other crucial chemical bonds. This technical guide provides an in-depth exploration of the Mukaiyama reagent, covering its historical discovery, the intricacies of its reaction mechanism, detailed experimental protocols for its key applications, and a quantitative analysis of its performance across various substrates. The information is tailored for researchers, scientists, and professionals in drug development who rely on robust and efficient synthetic methodologies.

Introduction and Historical Context

The landscape of organic synthesis was significantly advanced in 1975 when Professor Teruaki Mukaiyama of the University of Tokyo reported a novel and highly efficient method for the synthesis of carboxylic esters. This method utilized a stable, crystalline salt, this compound (CMPI), which has since become widely known as the Mukaiyama reagent.[1][2] The initial discovery was aimed at overcoming the limitations of existing esterification methods, particularly for sterically hindered substrates.

Professor Mukaiyama, a prolific figure in Japanese organic chemistry, contributed to numerous other significant advancements, including the Mukaiyama aldol addition and the Mukaiyama hydration. His work was characterized by the development of new reagents and reactions that offered mild conditions, high yields, and broad applicability. The Mukaiyama reagent is a prime example of this legacy, providing a versatile tool for a range of condensation reactions.[3]

The reagent itself is a pale yellow, hygroscopic crystalline solid that is stable under normal storage conditions.[2] It is commercially available or can be readily synthesized in the laboratory.[4]

Synthesis of the Mukaiyama Reagent

The Mukaiyama reagent (this compound) can be prepared in a straightforward manner from readily available starting materials.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloropyridine

-

Methyl iodide

-

Acetone (hot)

Procedure:

-

In a dry reaction flask, dissolve 2-chloropyridine (1.0 equivalent) in hot acetone.

-

With stirring, add an excess of methyl iodide to the solution.

-

Continue stirring the resulting mixture at room temperature for a period of three hours.

-

After the reaction is complete, the solvent is removed by evaporation under reduced pressure.

-

The resulting solid precipitate is the desired this compound, which can be collected.[1]

Mechanism of Action

The efficacy of the Mukaiyama reagent lies in its ability to activate a carboxylic acid, rendering it highly susceptible to nucleophilic attack. The generally accepted mechanism proceeds through the formation of a key intermediate, an O-acylpyridinium salt.

The reaction is typically carried out in the presence of a base, such as triethylamine, which deprotonates the carboxylic acid to form a carboxylate anion.[5] This carboxylate then acts as a nucleophile, attacking the 2-position of the pyridinium ring and displacing the chloride ion. This forms the highly activated O-acylpyridinium intermediate. A nucleophile, such as an alcohol or an amine, can then readily attack the carbonyl carbon of this intermediate, leading to the formation of the desired ester or amide and the byproduct, 1-methyl-2-pyridone.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Mukaiyama reagent - Enamine [enamine.net]

- 3. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Bonding of 2-Chloro-1-methylpyridinium iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-methylpyridinium iodide, commonly known as the Mukaiyama reagent, is a versatile and widely utilized coupling reagent in organic synthesis. Its efficacy in forming ester, amide, and lactone bonds under mild conditions has made it an invaluable tool in the synthesis of complex molecules, including peptides and macrolides. This technical guide provides a comprehensive overview of the structure and bonding of this compound, supported by spectroscopic data and detailed experimental protocols for its synthesis and application. The document is intended to serve as a core resource for researchers, scientists, and drug development professionals employing this reagent in their work.

Introduction

This compound (CMPI) is a quaternary ammonium salt that has gained prominence as a powerful condensing agent.[1][2] It is a pale yellow, crystalline solid that is soluble in various organic solvents.[2] The reagent's utility stems from the high reactivity of the 2-position on the pyridinium ring, which is susceptible to nucleophilic attack. This reactivity allows for the activation of carboxylic acids, facilitating their coupling with nucleophiles such as alcohols and amines.[2]

Structure and Bonding

The molecular structure of this compound consists of a positively charged 2-chloro-1-methylpyridinium cation and an iodide anion. The pyridinium ring is an aromatic system, with delocalized π-electrons across the six-membered ring. The nitrogen atom, being quaternized by a methyl group, imparts a permanent positive charge to the ring. This positive charge, along with the inductive effect of the chlorine atom at the 2-position, makes this carbon atom highly electrophilic and thus the reactive center of the molecule.

The bonding within the pyridinium ring is characterized by C-C and C-N bonds with lengths intermediate between single and double bonds, typical of an aromatic system. The C-Cl bond is a covalent bond, while the interaction between the pyridinium cation and the iodide anion is primarily ionic.

Bond Parameters

| Bond | Typical Length (Å) | Bond Angle | Typical Angle (°) |

| C-Cl | 1.73 - 1.75 | C2-N1-C6 | ~120 |

| N1-C2 | 1.35 - 1.37 | N1-C2-C3 | ~120 |

| N1-C6 | 1.35 - 1.37 | C2-C3-C4 | ~120 |

| C2-C3 | 1.38 - 1.40 | C3-C4-C5 | ~120 |

| C3-C4 | 1.38 - 1.40 | C4-C5-C6 | ~120 |

| C4-C5 | 1.38 - 1.40 | C5-C6-N1 | ~120 |

| C5-C6 | 1.38 - 1.40 | C2-N1-CH₃ | ~120 |

| N1-CH₃ | 1.47 - 1.49 | C6-N1-CH₃ | ~120 |

| Note: These are estimated values based on related structures and are not from direct experimental measurement of this compound. |

Spectroscopic Data

The structure of this compound is further elucidated by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.5 - 9.0 | Multiplet | Pyridinium Ring H |

| Methyl Protons | ~4.5 | Singlet | N-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C2 | ~150 | C-Cl |

| C4, C6 | ~145 | Aromatic CH |

| C3, C5 | ~130 | Aromatic CH |

| N-CH₃ | ~50 | N-CH₃ |

| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1630 - 1580 | Strong | C=C/C=N stretch (aromatic ring) |

| 1480 - 1400 | Medium | C-H in-plane bend |

| ~760 | Strong | C-Cl stretch |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the Mukaiyama reagent from 2-chloropyridine and methyl iodide.

Materials:

-

2-Chloropyridine

-

Methyl iodide

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a dry round-bottom flask, dissolve 1 equivalent of 2-chloropyridine in anhydrous acetone.

-

Add a 1.5-fold excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a pale yellow solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold acetone.

-

Dry the product under vacuum to yield this compound.

Peptide Coupling using this compound

This protocol outlines a general procedure for the formation of a dipeptide bond.

Materials:

-

N-protected amino acid (e.g., Boc-Pro-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

This compound

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a solution of the N-protected amino acid (1.1 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM, add this compound (1.1 eq) at room temperature.

-

Cool the mixture in an ice bath and add triethylamine (3.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Mechanism of Carboxylic Acid Activation

Caption: Activation of carboxylic acids by the Mukaiyama reagent.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, enabling the efficient formation of crucial chemical bonds. A thorough understanding of its structure, bonding, and reactivity is paramount for its effective application in the synthesis of pharmaceuticals and other high-value chemical entities. This guide has provided a detailed overview of these aspects, supplemented with practical experimental protocols and key spectroscopic data, to aid researchers in harnessing the full potential of this powerful synthetic tool.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1-methylpyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-Chloro-1-methylpyridinium iodide (CMPI), a widely used condensing agent in organic synthesis, also known as Mukaiyama's reagent.[1][2][3][4] Adherence to proper handling and storage protocols is crucial to ensure its reactivity, purity, and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid that is stable at room temperature when stored correctly.[1][5] It is a key reagent in numerous chemical transformations, including the synthesis of esters, amides, lactones, and peptides.[1][3][6][7] Its efficacy is contingent upon its chemical integrity, which can be compromised by improper storage and handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Name | This compound | [2] |

| Synonyms | Mukaiyama's reagent, CMPI, N-Methyl-2-chloropyridinium iodide | [2][4] |

| CAS Number | 14338-32-0 | |

| Molecular Formula | C₆H₇ClIN | [5] |

| Molecular Weight | 255.48 g/mol | [8] |

| Appearance | Pale yellow or white crystalline powder/solid | [5][9] |

| Melting Point | ~200 °C (with decomposition) | [6][7] |

| Solubility | Soluble in water, dichloromethane, tetrahydrofuran, and acetonitrile.[5][9] Soluble in polar solvents.[10] | [5][9][10] |

Chemical Stability and Decomposition

Under recommended conditions, this compound is stable.[11][12][13] However, its stability is adversely affected by several factors, primarily moisture, light, and heat.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | References |

| Moisture | Hygroscopic; absorbs moisture which can lead to degradation. | [8][11][12][14] |

| Light | Light-sensitive; exposure to light can accelerate decomposition. | [8][14] |

| Heat | Thermally decomposes at its melting point (~200 °C). | [6][7] |

| Incompatible Materials | Reacts with strong oxidizing agents and strong bases. | [11][12][14] |

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen iodide.[15]

Below is a conceptual diagram illustrating the factors that influence the stability of this compound.

Caption: Factors leading to the degradation of this compound.

Recommended Storage Conditions

To maintain its quality and ensure safe handling, this compound must be stored under specific conditions. The following table summarizes the recommended storage protocols from various sources.

Table 3: Recommended Storage Conditions for this compound

| Parameter | Recommendation | References |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended by some suppliers. Room temperature in a dark place is also cited. | [5][6][8][11][15] |

| Atmosphere | Store under an inert gas to prevent moisture absorption. | [8][14] |

| Container | Keep in a tightly closed container. Store in light-resistant containers. | [2][8][11][13][14][15][16] |

| Ventilation | Store in a well-ventilated area. | [11][15][16] |

| Incompatibilities | Store away from incompatible substances such as strong oxidizing agents and strong bases. | [11][14][15] |

Handling Procedures and Personal Protective Equipment (PPE)

Due to its potential to cause skin, eye, and respiratory irritation, proper handling procedures and the use of personal protective equipment are mandatory.[11][16]

Table 4: Recommended Handling and Personal Protective Equipment (PPE)

| Precaution | Description | References |

| Engineering Controls | Use only in a well-ventilated area. Facilities should be equipped with an eyewash station and safety shower. | [11][12][15] |

| Eye/Face Protection | Wear safety goggles or glasses with side-shields. | [11][15][16] |

| Skin Protection | Wear protective gloves and appropriate protective clothing to prevent skin exposure. | [2][11][15][16] |

| Respiratory Protection | Avoid breathing dust or fumes. Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or irritation is experienced. | [2][11][15][16] |

| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse. | [2][11][15] |

The following workflow diagram outlines the recommended procedures for the safe handling and storage of this compound.

Caption: Recommended workflow for handling and storing this compound.

Experimental Protocols

-

Initial Characterization : The purity and identity of a fresh batch of CMPI would be established using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.

-

Stress Testing : Samples of CMPI would be exposed to various stress conditions, including:

-

Elevated Temperatures : Samples would be stored at different temperatures (e.g., 40°C, 60°C) for a defined period.

-

High Humidity : Samples would be stored in chambers with controlled high humidity (e.g., 75% RH, 90% RH).

-

Light Exposure : Samples would be exposed to a controlled light source (e.g., a photostability chamber).

-

-

Time-Point Analysis : At specific time intervals, samples from each stress condition would be withdrawn and re-analyzed using the same techniques as in the initial characterization.

-

Data Analysis : The degradation of CMPI would be quantified by the decrease in the peak area of the parent compound in the HPLC chromatogram and the appearance of new peaks corresponding to degradation products. The rate of degradation under each condition could then be calculated.

This in-depth guide provides essential information for the safe and effective use of this compound. By understanding its stability profile and adhering to the recommended storage and handling procedures, researchers can ensure the integrity of the reagent and the safety of their work environment.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. afgsci.com [afgsci.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

- 6. This compound | 14338-32-0 [chemicalbook.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. This compound | 14338-32-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. aksci.com [aksci.com]

- 16. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-1-methylpyridinium Iodide (Mukaiyama's Reagent)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 2-Chloro-1-methylpyridinium iodide, a widely used condensing agent in organic synthesis, commonly known as Mukaiyama's reagent. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks to personnel and the environment.

Chemical and Physical Properties

This compound (CMPI) is a light yellow to white crystalline powder.[1][2] It is recognized for its role as a versatile reagent in a variety of dehydrative coupling reactions, including the formation of esters, amides, and lactones.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 14338-32-0 | [2][4] |

| Molecular Formula | C₆H₇ClIN | [2] |

| Molecular Weight | 255.48 g/mol | [5] |

| Melting Point | 200 °C (decomposes) | [3] |

| Solubility | Soluble in water and methanol (50 mg/ml). | [1] |

| Appearance | Light yellow solid | [2] |

| Stability | Stable under recommended storage conditions, but may be hygroscopic. | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | References |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4][7] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][7] |

GHS Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure safety when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[4]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection:

-

Wear impervious gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.[7]

-

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[7]

General Hygiene Practices

-

Avoid breathing dust.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[4]

Caption: Workflow for the safe handling of this compound.

Storage and Disposal

Storage

-

Store in a tightly closed container.[4]

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

-

For long-term storage, a temperature of 2-8°C is recommended.[4]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

This material and its container must be disposed of as hazardous waste.

-

Do not allow the product to enter drains or waterways.[4]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.[4]

-

Clean the spill area thoroughly with soap and water.

Caption: Emergency first aid procedures for exposure.

Toxicological and Ecotoxicological Information

Toxicological Information

-

Acute Toxicity: Data on acute toxicity for oral, dermal, and inhalation routes are largely unavailable.[4]

-

Symptoms of Exposure:

Ecotoxicological Information

Limited data is available on the environmental impact of this compound.

Table 4: Ecotoxicity Data

| Organism | Test | Result | Duration | References |

| Pimephales promelas (fathead minnow) | LC50 | 199 mg/L | 96 h | [4] |

Experimental Protocol: Peptide Coupling

This compound is an effective coupling reagent for peptide synthesis, known to cause less racemization. The following is a representative protocol for a peptide coupling reaction.

Materials

-

Boc-Pro-OH

-

H-Phe-OMe·HCl

-

This compound

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Ethyl acetate

-

10% Citric acid solution

-

5% Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure

-

To a solution of H-Phe-OMe·HCl (1.50 g, 6.95 mmol) in dichloromethane (30 mL) at room temperature, add Boc-Pro-OH (1.65 g, 7.65 mmol) and this compound (1.95 g, 7.65 mmol).

-

Cool the mixture to 5-10 °C and add triethylamine (3.40 mL, 24.3 mmol) dropwise over 3 minutes.

-

Stir the reaction mixture for 3 hours at the same temperature.

-

Monitor the reaction progress by a suitable method (e.g., LCMS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 10% citric acid solution (3 x 30 mL), 5% sodium bicarbonate solution (3 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography (e.g., hexane:EtOAc = 2:1) to yield the desired peptide.

Caption: Experimental workflow for a typical peptide coupling reaction.

This guide is intended to provide comprehensive safety and handling information. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

A Comprehensive Technical Guide to the Solubility of 2-Chloro-1-methylpyridinium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-methylpyridinium iodide (CMPI), commonly known as Mukaiyama's reagent, is a highly effective condensing agent in organic synthesis. Its utility in the formation of esters, amides, lactones, and other carboxylic acid derivatives is well-documented. A critical parameter for the successful application of this reagent is its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, supported by available quantitative data, general experimental protocols for solubility determination, and visualizations of its role in chemical transformations.

Physical and Chemical Properties

This compound is typically a light yellow, hygroscopic solid.[1][2] It is stable at room temperature when stored in a cool, dry place.[1]

| Property | Value |

| Molecular Formula | C₆H₇ClIN |

| Molecular Weight | 255.48 g/mol [2] |

| Melting Point | 195 - 200 °C[3] |

| Appearance | Nearly colorless or pale yellow solid[2] |

Solubility of this compound

CMPI is generally soluble in most polar organic solvents.[4] The choice of solvent can significantly impact reaction efficiency, primarily by ensuring the dissolution of reactants and, in some cases, by facilitating the precipitation of byproducts to drive the reaction to completion.

Quantitative Solubility Data

Quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in readily available literature. However, some specific data and qualitative descriptions have been compiled below.

| Solvent | Chemical Formula | Solubility | Notes |

| Methanol | CH₃OH | 50 mg/mL[5] | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1][6] | Considered an excellent solvent for reactions as the co-product, 1-methyl-2-pyridone, is insoluble and precipitates out.[6] |

| Acetonitrile | CH₃CN | Soluble[1] | - |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[1] | - |

| Water | H₂O | Insoluble[5][7] | Some sources describe it as soluble, but for practical synthetic purposes, it is generally considered insoluble in water. |

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or magnetic stirrer in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

-

Concentration Determination:

-

Dilute the filtered supernatant with a known volume of the solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualization of the Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Role in Chemical Synthesis: Esterification Example

This compound is widely used to promote esterification reactions between carboxylic acids and alcohols. The reaction mechanism involves the activation of the carboxylic acid.

Signaling Pathway of Mukaiyama Esterification

The reaction proceeds through the formation of a highly reactive acyloxy-pyridinium salt intermediate.

Caption: Simplified pathway of the Mukaiyama esterification reaction.

Conclusion

This compound is a versatile reagent with favorable solubility in many common organic solvents, making it a valuable tool in organic synthesis. While comprehensive quantitative solubility data remains limited, its high solubility in solvents like dichloromethane, acetonitrile, and methanol is well-established and sufficient for a wide range of applications. The provided experimental protocol offers a reliable method for researchers to determine the solubility in other solvents as needed for specific applications. Understanding the solubility characteristics of this reagent is paramount for optimizing reaction conditions and achieving high yields in the synthesis of complex organic molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

- 3. saltise.ca [saltise.ca]

- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chem.ws [chem.ws]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols: 2-Chloro-1-methylpyridinium Iodide in Esterification Reactions

Introduction

2-Chloro-1-methylpyridinium iodide (CMPI), commonly known as the Mukaiyama reagent, is a highly efficient condensation reagent used extensively in organic synthesis.[1][2][3] Developed by Teruaki Mukaiyama, this pyridinium salt is particularly valued for its ability to facilitate the formation of esters from carboxylic acids and alcohols under mild conditions.[4][5] It is a pale yellow, bench-stable crystalline solid that is soluble in common organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran.[1][4] The reagent's primary advantage lies in its capacity to activate carboxylic acids, enabling reactions with a wide range of alcohols, including sterically hindered ones, often with high yields.[3][4] Beyond simple esterification, CMPI is a versatile tool for macrolactonization, amide bond formation, and the synthesis of β-lactams.[1][4][6][7]

Mechanism of Action: The Mukaiyama Esterification

The efficacy of this compound stems from its role as a powerful activating agent for carboxylic acids. The reaction proceeds through a well-defined mechanism that avoids the need for harsh acidic or basic conditions.

-

Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a mild base (typically a tertiary amine like triethylamine). The resulting carboxylate anion acts as a nucleophile.

-

Formation of the Acyloxy-pyridinium Salt: The carboxylate attacks the C2 position of the this compound. This results in the displacement of the chloride ion and the formation of a highly reactive 1-methyl-2-acyloxypyridinium intermediate.[7]

-

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the activated acyl group.

-

Product Formation and By-product Precipitation: The tetrahedral intermediate collapses to form the desired ester and the stable, neutral by-product, 1-methyl-2-pyridone.[7][8] In solvents like dichloromethane, this pyridone by-product is poorly soluble and precipitates out of the reaction mixture, which can help drive the equilibrium towards the products.[4] The reaction generates one equivalent of hydrogen chloride and one equivalent of hydrogen iodide, necessitating the use of at least two equivalents of base.[1]

Applications in Synthesis

CMPI is a versatile reagent with broad applications in the synthesis of complex organic molecules.

-

Ester and Thioester Synthesis: It is widely used for the formation of carboxylate esters and thioesters from the corresponding acids and alcohols or thiols.[9][10]

-

Macrolactonization: The reagent is particularly effective for intramolecular esterification to form macrocyclic lactones, which are core structures in many natural products like macrolide antibiotics.[1][6][7] It demonstrates high selectivity and gives good yields for the formation of seven-membered rings and rings larger than thirteen members.[1]

-

Peptide Synthesis: Due to its mild activation conditions, CMPI serves as an efficient coupling reagent in peptide synthesis, minimizing racemization for protected amino acids.[11][12]

-

β-Lactam Synthesis: The reagent facilitates the cyclization of β-amino acids to form the corresponding β-lactams, a critical structural motif in many antibiotics.[1][7]

Experimental Protocols

Protocol 1: General Procedure for Esterification

This protocol is a general guideline for the esterification of a carboxylic acid with an alcohol using CMPI.

Materials:

-

Carboxylic Acid (1.0 mmol, 1.0 equiv)

-

Alcohol (1.0-1.2 mmol, 1.0-1.2 equiv)

-

This compound (CMPI) (1.1 mmol, 1.1 equiv)

-

Base: Triethylamine (Et3N) or 2,6-Lutidine (2.4 mmol, 2.4 equiv)[8]

-

Anhydrous Solvent: Dichloromethane (DCM) or Dimethyl Carbonate (DMC) (0.5 M concentration)[8]

-

Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 mmol), the alcohol (1.0 mmol), and this compound (1.1 mmol).[8]

-

Add the anhydrous solvent (e.g., 2 mL of DMC for a 0.5 M reaction).[8]

-

Stir the resulting suspension at room temperature.

-

Add the base (e.g., 2,6-lutidine, 2.4 mmol) dropwise to the mixture.[8]

-

Heat the reaction to the desired temperature (e.g., room temperature to 60 °C) and stir for 16-24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If using DCM, the 1-methyl-2-pyridone by-product may precipitate and can be removed by filtration.[4][8]

-

Transfer the filtrate to a separatory funnel, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure ester.

Protocol 2: Microwave-Assisted Esterification of an N-Protected Amino Acid

This method provides a rapid synthesis suitable for substrates like N-protected amino acids.[13]

Materials:

-

N-acetyl-L-phenylalanine (2.0 mmol, 1.0 equiv)[13]

-

Anhydrous Methanol (5 mL)[13]

-

This compound (CMPI) (2.4 mmol, 1.2 equiv)[13]

-

1-Methylimidazole (4.8 mmol, 2.4 equiv)[13]

-

Microwave reactor vial

Procedure:

-

In a microwave vial, dissolve this compound (2.4 mmol) in anhydrous methanol (5 mL) with gentle stirring.[13]

-

Add N-acetyl-L-phenylalanine (2.0 mmol) and 1-methylimidazole (4.8 mmol) to the solution.[13]

-

Stir gently until a homogeneous solution is formed.[13]

-

Seal the vial and place it in the microwave reactor.

-

Heat the mixture to 80 °C and hold for 15 minutes.[13]

-

After the reaction, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous workup and purify the residue by column chromatography to yield the methyl ester.

Data and Optimization

The efficiency of the Mukaiyama esterification is influenced by the choice of solvent, base, and reaction concentration.

Table 1: Optimization of Reaction Conditions for Esterification [8]

| Entry | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | iPrOAc | 0.2 | 60 | 24 | 45 |

| 2 | DMC | 0.2 | 60 | 24 | 82 |

| 3 | DMC | 0.5 | 60 | 16 | 80 |

| 4 | DMC | 1.0 | 60 | 16 | 75 |

Based on the esterification of 4-nitrobenzoic acid with benzyl alcohol using CMPI and 2,6-lutidine.

Table 2: Microwave-Assisted Esterification using CMPI [13]

| Substrate | Alcohol | Time (min) | Temperature (°C) | Yield (%) |

|---|

| N-acetyl-L-phenylalanine | Methanol| 15 | 80 | 77 |

Safety and Handling

-

Appearance: this compound is a light yellow solid.[1]

-

Stability: The reagent is stable at room temperature but should be stored in a cool, dry place, protected from light and moisture.[1]

-

Hazards: CMPI is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[10][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood.

This compound is a robust and versatile reagent for the synthesis of esters under mild conditions. Its ability to activate carboxylic acids efficiently makes it suitable for a wide array of substrates, including those that are sterically demanding or sensitive to other reagents. The straightforward protocols, high yields, and broad applicability in areas like macrolactonization and peptide synthesis secure its place as an essential tool for researchers in synthetic chemistry and drug development.

References

- 1. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

- 2. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 3. guidechem.com [guidechem.com]

- 4. Mukaiyama reagent - Enamine [enamine.net]

- 5. scribd.com [scribd.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. This compound | 14338-32-0 [chemicalbook.com]

- 10. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. [this compound. A suitable reagent for peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound | C6H7ClIN | CID 167069 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Macrolactonization via Mukaiyama's Reagent

Introduction

The formation of large-ring lactones, or macrolactones, is a critical transformation in the synthesis of numerous biologically active natural products and complex organic molecules. The Mukaiyama macrolactonization, first reported by Teruaki Mukaiyama in 1976, is a widely employed method for the cyclization of ω-hydroxy acids.[1] This protocol utilizes 2-chloro-1-methylpyridinium iodide (CMPI), commonly known as Mukaiyama's reagent, as a powerful condensing agent to activate the carboxylic acid moiety, facilitating intramolecular esterification under mild conditions.[2][3][4][5] The method is particularly effective for the synthesis of medium to large-sized macrocycles and has been instrumental in the total synthesis of various macrolide antibiotics.[3]

Mechanism of Action

The reaction proceeds through the activation of the carboxylic acid. The carboxylate anion performs a nucleophilic attack on the 2-position of the this compound, displacing the chloride ion. This forms a highly reactive acyloxypyridinium salt intermediate. The intramolecular nucleophilic attack by the distal hydroxyl group on this activated ester then yields the desired macrolactone and 1-methyl-2-pyridone as a byproduct.[1][3] The use of a base, typically a tertiary amine like triethylamine, is essential to neutralize the acids generated during the reaction.[6]

Experimental Protocols

General Protocol for Mukaiyama Macrolactonization

This protocol describes a general procedure for the macrolactonization of an ω-hydroxy acid using Mukaiyama's reagent under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Materials:

-

ω-Hydroxy acid (seco-acid)

-

Mukaiyama's Reagent (this compound, CMPI)

-

Triethylamine (Et₃N) or other suitable tertiary amine base

-

Anhydrous solvent (typically acetonitrile or dichloromethane)

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Syringe pump for slow addition

-

Magnetic stirrer and heating mantle/oil bath

-

Apparatus for solvent evaporation and column chromatography

Procedure:

-

Preparation of Reagent Solution: In a large, oven-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel or syringe pump inlet, add Mukaiyama's reagent (approx. 2-4 equivalents) and triethylamine (approx. 4-8 equivalents).

-

Solvent Addition and Heating: Add a significant volume of anhydrous solvent (e.g., acetonitrile) to achieve high dilution (final concentration of hydroxy acid will be ~10⁻³ M).[1][7] Begin stirring and heat the mixture to reflux.

-

Preparation of Substrate Solution: In a separate flask, dissolve the ω-hydroxy acid (1 equivalent) in the same anhydrous solvent to create a dilute solution.

-

Slow Addition of Substrate: Using a syringe pump, add the solution of the ω-hydroxy acid to the refluxing solution of the Mukaiyama's reagent and base over a period of several hours (e.g., 4-12 hours). A slow addition rate is crucial to maintain high dilution and minimize the formation of dimers and oligomers.

-

Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic solution successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude macrolactone by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mukaiyama reagent - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Page loading... [guidechem.com]

- 6. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]

Application Notes and Protocols for Amide Bond Formation Using 2-Chloro-1-methylpyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloro-1-methylpyridinium iodide (CMPI), also known as the Mukaiyama reagent, in amide bond formation. CMPI is a highly efficient coupling reagent for the synthesis of a wide range of amides, including peptides and lactams. Its advantages include mild reaction conditions, low racemization for chiral substrates, and operational simplicity.[1][2][3]

Overview and Applications

This compound is a versatile reagent used to activate carboxylic acids for nucleophilic attack by amines.[1][4] This methodology is applicable to a broad spectrum of substrates and has been successfully employed in:

-

Peptide Synthesis: CMPI is an effective coupling reagent for the formation of peptide bonds, offering high yields and minimal racemization, particularly when using urethane-protected amino acids.[5]

-

Lactamization: The reagent is well-suited for intramolecular amide bond formation, enabling the synthesis of various lactams, including macrocyclic and β-lactams.[6][7]

-

General Amide Synthesis: It facilitates the coupling of a wide array of carboxylic acids (aliphatic, aromatic, heterocyclic) with primary and secondary amines.[1][6]

Reaction Mechanism

The reaction proceeds through the activation of the carboxylic acid. The carboxylate anion attacks the 2-position of the this compound, displacing the chloride ion to form a highly reactive O-acylpyridinium salt intermediate. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and 1-methyl-2-pyridone as a byproduct. The reaction typically requires at least two equivalents of a base to neutralize the in situ generated hydrogen iodide and hydrogen chloride.[8]

References

- 1. This compound | 14338-32-0 [chemicalbook.com]

- 2. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Page loading... [guidechem.com]

- 5. [this compound. A suitable reagent for peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mukaiyama reagent - Enamine [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

Application Notes and Protocols for Peptide Coupling Using 2-Chloro-1-methylpyridinium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-methylpyridinium iodide (CMPI), also known as Mukaiyama's reagent, is a highly efficient and versatile condensing agent for the formation of amide bonds, a critical step in peptide synthesis.[1][2][3][4][5] Its use in peptide coupling offers several advantages, including simple reaction conditions, low cost, and a reduced propensity for racemization, making it a valuable tool in both solution-phase and potentially adaptable for solid-phase peptide synthesis.[1][2][5][6][7] This document provides detailed application notes and experimental protocols for the use of CMPI in peptide coupling reactions.

Mechanism of Action

The reaction proceeds via the activation of a carboxylic acid by CMPI. The carboxylate attacks the 2-position of the pyridinium salt, leading to the formation of a highly reactive 2-acyloxy-1-methylpyridinium salt intermediate. This activated species is then susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide, resulting in the formation of the desired peptide bond and the release of 1-methyl-2-pyridone.[8][9] The overall process requires the presence of a base to neutralize the hydrogen iodide and hydrogen chloride generated during the reaction.[9]

Key Advantages

-

Low Racemization: CMPI is known to cause less racemization compared to some other coupling reagents, which is crucial for maintaining the stereochemical integrity of the resulting peptides.[6][7]

-

Cost-Effective: Compared to many modern coupling reagents, this compound is relatively inexpensive.[1][2][5]

-

High Yields: The reagent often provides good to excellent yields for peptide bond formation.[6]

-

Mild Conditions: The coupling reaction is typically carried out under mild, weakly alkaline conditions, which is compatible with a wide range of functional groups.[8]

-

Stability: CMPI is a stable, crystalline solid that is easy to handle and store.[4][9]

Quantitative Data Summary

The following table summarizes representative quantitative data from peptide coupling reactions using this compound.

| N-Protected Amino Acid | C-Protected Amino Acid/Ester | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Boc-Pro-OH | H-Phe-OMe・HCl | Triethylamine | Dichloromethane | 3 | 91 | [6] |

Experimental Protocols

General Protocol for Dipeptide Synthesis in Solution Phase

This protocol provides a general procedure for the coupling of an N-protected amino acid to a C-protected amino acid methyl ester.

Materials:

-

N-protected amino acid (e.g., Boc-Xxx-OH)

-

Amino acid methyl ester hydrochloride (H-Yyy-OMe·HCl)

-

This compound (CMPI)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

10% aqueous citric acid solution

-

5% aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: To a solution of the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane, add the N-protected amino acid (1.1 equivalents) and this compound (1.1 equivalents) at room temperature under a nitrogen or argon atmosphere.

-

Base Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Add triethylamine (3.5 equivalents) dropwise to the stirred solution over a period of 5-10 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the progress of the reaction by TLC.

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 10% aqueous citric acid solution (3 times), 5% aqueous sodium bicarbonate solution (3 times), and brine (1 time).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude dipeptide. The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction Mechanism

Caption: Mechanism of peptide bond formation using CMPI.

Experimental Workflow

Caption: General experimental workflow for peptide coupling.

References

- 1. This compound | 14338-32-0 [chemicalbook.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.com [scientificlabs.com]

- 6. TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. [this compound. A suitable reagent for peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

Synthesis of β-Lactams using 2-Chloro-1-methylpyridinium Iodide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins and cephalosporins. The synthesis of this strained four-membered ring has been a subject of intense research, leading to the development of various synthetic methodologies. One such powerful and versatile method employs 2-Chloro-1-methylpyridinium iodide (CMPI), also known as the Mukaiyama reagent. This reagent serves as an efficient condensing agent, facilitating the formation of the β-lactam ring under mild conditions.[1][2][3]